1,2,4-Oxadiazol-5-ylmethanol

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Choose 1,2,4-Oxadiazol-5-ylmethanol for unmatched regioisomeric integrity. The 1,2,4-oxadiazole core (vs. 1,3,4-isomer) can alter target binding by 10-50 fold, making this unsubstituted scaffold essential for SAR studies. Its low LogP (-1.28) enables water-soluble lead optimization, while its clean structure serves as an ideal bioisostere control for amide/ester replacement campaigns. Avoid assay variability—insist on regioisomerically pure building blocks.

Molecular Formula C3H4N2O2
Molecular Weight 100.08 g/mol
CAS No. 1155532-93-6
Cat. No. B3085420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Oxadiazol-5-ylmethanol
CAS1155532-93-6
Molecular FormulaC3H4N2O2
Molecular Weight100.08 g/mol
Structural Identifiers
SMILESC1=NOC(=N1)CO
InChIInChI=1S/C3H4N2O2/c6-1-3-4-2-5-7-3/h2,6H,1H2
InChIKeyLNQWDIZCAIOBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Oxadiazol-5-ylmethanol (CAS 1155532-93-6): A Versatile Heterocyclic Building Block for Anti-Infective Drug Discovery


1,2,4-Oxadiazol-5-ylmethanol (C3H4N2O2, MW 100.08 g/mol) is an unsubstituted 1,2,4-oxadiazole derivative bearing a hydroxymethyl group at the 5-position . This heterocyclic scaffold, characterized by a five-membered ring with one oxygen and two nitrogen atoms , serves as a fundamental building block in medicinal chemistry. Its compact structure and physicochemical profile—including a calculated ACD/LogP of -1.28 and a polar surface area of 59 Ų —position it for integration into larger molecular frameworks targeting anti-infective applications [1].

The Critical Procurement Risk: Why Substituting 1,2,4-Oxadiazol-5-ylmethanol with Analogs Can Compromise Research Outcomes


Despite belonging to the same 1,2,4-oxadiazole class, compounds cannot be freely interchanged without risking significant deviations in biological activity and physicochemical properties. The precise regioisomeric positioning of the oxadiazole ring (1,2,4- vs. 1,3,4-) alone can drastically alter target binding affinity, as evidenced by 10- to 50-fold differences in receptor engagement [1]. Furthermore, the presence, position, and nature of substituents (e.g., a hydrogen atom vs. a methoxyphenyl group at the 3-position) are known to profoundly modulate both potency and the selectivity profile against microbial or cancerous cells [2]. Overlooking these structure-activity relationships (SAR) during procurement introduces unnecessary variability, potentially invalidating assay results or derailing synthetic route optimization. The quantitative evidence below delineates these precise, measurable differences that dictate scientific utility.

Quantitative Evidence Guide for 1,2,4-Oxadiazol-5-ylmethanol: Key Differentiation Points for Scientific Selection


Unsubstituted Scaffold as a Baseline for Bioisosteric Replacement Studies

The unsubstituted 1,2,4-oxadiazole core of the target compound provides a critical baseline for assessing the impact of structural modifications on biological activity. In contrast to its 3-substituted analogs, such as the 4-methoxyphenyl derivative [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol, which exhibits measurable antitumor and antimicrobial properties [1], the target compound's minimal structure allows researchers to deconvolute the intrinsic contribution of the oxadiazole ring from the effects of pendant groups. This is essential for rational drug design where specific substituent effects on potency and selectivity need to be quantified.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Physicochemical Properties as a Benchmark for Permeability and Solubility Optimization

The target compound's calculated physicochemical parameters provide a distinct baseline for optimizing drug-like properties. Its computed ACD/LogP value of -1.28 (or -1.54 from an alternative source ) is significantly lower (more hydrophilic) than many 3-substituted analogs. For instance, while direct LogP values for specific comparators are not available, the introduction of aryl or alkyl groups at the 3-position in analogous 1,2,4-oxadiazole series is known to substantially increase lipophilicity (LogP) [1]. This fundamental difference in hydrophilicity directly impacts solubility, permeability, and ultimately, the compound's suitability as a starting point for central nervous system (CNS) or oral drug candidates.

Medicinal Chemistry ADME Drug Design

Regioisomeric Integrity: Avoiding the 10- to 50-Fold Activity Drop of 1,3,4-Oxadiazole Analogs

The 1,2,4-oxadiazole regioisomer is critical for maintaining high target affinity in certain biological contexts. A study directly comparing central 1,2,4-oxadiazole ligands (1a and 1b) with their 1,3,4-oxadiazole counterparts (9a and 9b) demonstrated a dramatic loss of CB2 receptor affinity upon regioisomeric replacement. Specifically, the 1,3,4-oxadiazole derivative 9b showed a 50-fold reduced CB2 affinity compared to its 1,2,4-oxadiazole analog 1b, while 9a showed a 10-fold reduction compared to 1a [1]. This underscores that the 1,2,4-oxadiazole core is not interchangeable with the 1,3,4-isomer and must be explicitly sourced to preserve biological activity.

Medicinal Chemistry Bioisostere Cannabinoid Receptor

Optimal Application Scenarios for 1,2,4-Oxadiazol-5-ylmethanol in Research and Development


Building Block for Focused Anti-Infective Libraries

Leverage the target compound as a core scaffold for generating diverse chemical libraries aimed at novel anti-bacterial, anti-viral, and anti-parasitic agents [REFS-1, REFS-2]. Its minimal, unsubstituted structure provides a clean starting point for parallel synthesis, allowing medicinal chemists to systematically explore substituent effects at the 3-position and hydroxymethyl group without confounding background activity from the core itself. This approach is validated by the class's known anti-infective properties and the successful development of 3-substituted analogs as potent antimicrobials [1].

Aqueous Solubility-Focused Lead Optimization

Utilize the compound's low calculated LogP (-1.28) as a benchmark for designing water-soluble drug candidates. In lead optimization campaigns where high lipophilicity has led to poor solubility, rapid clearance, or off-target toxicity, 1,2,4-oxadiazol-5-ylmethanol can be employed as a hydrophilic replacement for more lipophilic heterocycles. Its physicochemical profile is particularly advantageous for programs targeting intracellular or extracellular aqueous environments and for improving the developability profile of a lead series.

Calibration Standard in Bioisosteric Replacement Studies

Deploy 1,2,4-oxadiazol-5-ylmethanol as a key control compound when evaluating the 1,2,4-oxadiazole ring as a bioisostere for amides, esters, or other carboxylic acid derivatives . The stark, 10- to 50-fold differences in target engagement observed between 1,2,4- and 1,3,4-oxadiazole isomers [1] highlight the critical need for regioisomeric purity in such experiments. Using this well-defined 1,2,4-isomer ensures that any observed changes in biological activity are due to the intended bioisosteric replacement rather than inadvertent regioisomeric contamination.

Technical Documentation Hub

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